Bienvenue dans la boutique en ligne BenchChem!

ARN272

Endocannabinoid System FLAT Competitive Inhibition

ARN272 is a phthalazine-derivative small molecule and the only validated competitive antagonist of the FAAH-like anandamide transporter (FLAT). Unlike AM404 or LY2318912, ARN272 selectively blocks FLAT-mediated anandamide uptake (IC50=1.8 µM) without inhibiting FAAH-1 or acting as a TRPV1 agonist. This target specificity enables clean dissection of anandamide transport kinetics and CB1-mediated analgesic/anti-emetic pathways in vivo. Choose ARN272 for interpretable, reproducible pharmacology.

Molecular Formula C27H20N4O2
Molecular Weight 432.5 g/mol
Cat. No. B10752152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN272
Molecular FormulaC27H20N4O2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
InChIInChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
InChIKeyUPKNGUQNXSMHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARN272 (CAS 488793-85-7): A Selective and Well-Characterized FLAT Inhibitor for Anandamide Transport Research


ARN272 is a phthalazine-derivative small molecule that acts as a competitive, selective inhibitor of the FAAH-like anandamide transporter (FLAT), a partly cytosolic variant of fatty acid amide hydrolase-1 (FAAH-1) that binds and facilitates the cellular uptake of the endocannabinoid anandamide [1]. It does not function as a direct cannabinoid receptor agonist or a FAAH enzyme inhibitor, but instead elevates extracellular anandamide levels by blocking its transport-mediated deactivation, thereby tonically activating CB1 receptors via an indirect agonism mechanism [1][2]. The compound exhibits a molecular weight of 432.47 g/mol and a purity specification of ≥98% (HPLC) from commercial sources .

Why Generic Anandamide Transport Inhibitors Cannot Substitute for ARN272 in FLAT-Targeted Studies


Interchangeability of anandamide transport inhibitors is fundamentally precluded by their divergent molecular targets and off-target profiles. While older compounds like AM404 and OMDM-1 exhibit non-selective activity across multiple endocannabinoid system components, ARN272 was specifically developed and validated as a competitive antagonist of the FLAT protein [1][2]. Substituting ARN272 with a generic transport inhibitor introduces confounding variables: for example, AM404 also inhibits FAAH (IC50 = 6 μM), which directly hydrolyzes anandamide, and may act as a weak TRPV1 agonist [3]. Similarly, LY2318912, despite sub-nanomolar potency, targets a high-affinity binding site distinct from FLAT and its complete molecular mechanism remains uncharacterized [4]. In contrast, ARN272's selectivity for FLAT over FAAH and other endocannabinoid-metabolizing enzymes has been systematically profiled, providing researchers with a defined, interpretable pharmacological tool that minimizes confounding off-target effects [2].

ARN272 Product-Specific Quantitative Evidence Guide: Direct Comparisons with Key Anandamide Transport Inhibitors


ARN272 Demonstrates Potent and Direct Competitive Antagonism of FLAT vs. Broader-Spectrum Inhibitors

ARN272 is a direct competitive antagonist of anandamide binding to FLAT, whereas other anandamide transport inhibitors like AM404 and OMDM-1 have been described as non-selective inhibitors of the transport process without a fully defined molecular target [1]. In a radioligand binding assay using purified FLAT-GST protein, ARN272 antagonized [3H]-anandamide binding with an IC50 of 1.8 μM . The binding curve and competitive nature of the inhibition were characterized by a rightward shift in the saturation binding curve, confirming a competitive mechanism [1]. In contrast, AM404 and OMDM-1 were shown to block anandamide transport in cells, but their direct interaction with FLAT was not established in the same study; they are known to have complex polypharmacology including FAAH inhibition (AM404, IC50 ~6 μM) and potential TRPV1 activity [2]. This molecular-level definition of ARN272's target engagement provides a distinct advantage for interpreting experimental results in FLAT-mediated transport studies.

Endocannabinoid System FLAT Competitive Inhibition Anandamide Transport

ARN272 Exhibits Functional Selectivity Over FAAH Activity vs. Dual-Action Inhibitors

A critical differentiator for ARN272 is its low or negligible inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide hydrolysis [1]. In a direct enzymatic assay using rat brain membranes, ARN272 exhibited weak and incomplete inhibition of FAAH activity, with no significant hydrolysis of ARN272 itself by recombinant human FAAH-1 (approximately 5% hydrolysis after 24 hours at 37°C) [1][2]. This contrasts sharply with AM404, which has been shown to inhibit FAAH with an IC50 of approximately 6 μM, thereby potentially complicating the interpretation of anandamide elevation as solely due to transport inhibition [3]. Similarly, OMDM-1 is reported to be metabolically stable but its direct effect on FAAH activity is less characterized. The defined selectivity profile of ARN272 ensures that observed elevations in extracellular anandamide are primarily attributable to FLAT antagonism rather than concurrent FAAH blockade, providing a cleaner pharmacological tool for dissecting transport-dependent vs. hydrolysis-dependent pathways.

Selectivity FAAH Enzymatic Assays Off-Target

ARN272 Increases Anandamide Plasma Levels In Vivo with Superior Specificity for the Endocannabinoid

In vivo administration of ARN272 in mice (1 mg/kg, i.p.) selectively elevated plasma anandamide levels without significantly altering the concentrations of other N-acylethanolamines such as oleoylethanolamide (OEA) or palmitoylethanolamide (PEA), nor the other major endocannabinoid, 2-arachidonoylglycerol (2-AG) [1]. This is a key differentiator from some other anandamide transport inhibitors. For example, while data for OMDM-1's in vivo specificity is limited, compounds like AM404 have been shown to affect multiple lipid mediators or act as a prodrug for acetaminophen [2]. The specific elevation of anandamide by ARN272 confirms that its effect is mediated through the selective blockade of FLAT-mediated anandamide transport, rather than a broad perturbation of endocannabinoid-related lipid metabolism. This specificity is crucial for studies aiming to correlate behavioral or physiological outcomes with changes specifically in anandamide tone.

In Vivo Pharmacology Anandamide Endocannabinoid Specificity

ARN272 Demonstrates Validated CB1-Dependent Analgesia in Multiple Rodent Pain Models

ARN272 has been validated in multiple rodent models of pain, demonstrating efficacy that is specifically mediated by CB1 receptors [1]. In a carrageenan-induced inflammatory pain model, ARN272 (administered intraperitoneally at doses of 0.1-1 mg/kg) produced a significant, dose-dependent reduction in pain-related behavior, an effect that was abolished by the CB1 antagonist rimonabant [2]. In the formalin test of acute nociceptive pain, ARN272 also reduced pain responses in a CB1-dependent manner [1]. While AM404 and OMDM-1 have also shown analgesic properties, the specificity of ARN272's mechanism—direct FLAT antagonism leading to indirect CB1 agonism—provides a clearer link between target engagement and behavioral outcome. In contrast, AM404's analgesic effects may be confounded by its FAAH inhibitory activity and potential conversion to acetaminophen metabolites [3]. This defined in vivo pharmacology makes ARN272 a more reliable tool for studying the role of anandamide transport in pain processing.

Analgesia Inflammatory Pain Nociceptive Pain CB1 Receptor

ARN272 Demonstrates Superior Anti-Nausea/Vomiting Efficacy in Cross-Species Models

ARN272 has been specifically evaluated in robust behavioral models of nausea and vomiting across two species, demonstrating a clear, dose-dependent effect that is reversed by a CB1 antagonist [1]. In rats, ARN272 produced a dose-dependent suppression of lithium chloride-induced conditioned gaping (a model of nausea), with significant effects at 3.0 mg/kg (i.p.) [1]. In shrews (Suncus murinus), ARN272 also produced a dose-dependent reduction in vomiting [1]. Critically, the anti-nausea effect of ARN272 (3.0 mg/kg) was completely reversed by co-administration of the CB1 antagonist SR141716 (1.0 mg/kg), confirming the mechanism of action involves indirect CB1 agonism via anandamide elevation [1]. While other transport inhibitors like AM404 or OMDM-1 have not been systematically profiled in these specific nausea/vomiting models, ARN272's validated efficacy and mechanistic clarity position it as the preferred tool for research in emesis and nausea pathways involving the endocannabinoid system.

Nausea Emesis Behavioral Pharmacology CB1 Receptor

ARN272: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating the Molecular and Cellular Mechanisms of FLAT-Mediated Anandamide Transport

ARN272 is the optimal tool for dissecting the specific contribution of FLAT to anandamide cellular uptake. Its defined competitive antagonism of FLAT (IC50 = 1.8 μM) and minimal FAAH inhibition [1] make it ideal for in vitro studies in primary neurons or FLAT-expressing cell lines to quantify transport kinetics and distinguish FLAT-dependent from FAAH-dependent anandamide clearance. Researchers can use ARN272 in combination with selective FAAH inhibitors (e.g., URB597) to fully deconvolve the anandamide deactivation pathway [1].

In Vivo Studies of Endocannabinoid-Mediated Analgesia and Inflammatory Pain

ARN272 is a validated in vivo probe for CB1-dependent analgesic effects in rodent models of acute and inflammatory pain [2]. Its ability to selectively elevate anandamide without altering other N-acylethanolamines [2] provides a clean pharmacological signal for correlating behavioral outcomes with enhanced endocannabinoid tone. This makes ARN272 suitable for preclinical pain research programs aiming to validate the anandamide transport target for therapeutic intervention.

Behavioral Pharmacology of Nausea and Emesis: A Validated Tool for Gut-Brain Axis Research

For studies examining the regulation of nausea and vomiting, ARN272 offers a uniquely validated behavioral profile across two species (rat and shrew) with a confirmed CB1-receptor mechanism [3]. This makes it an essential reference compound for researchers investigating novel anti-emetic strategies or the role of peripheral and central endocannabinoid signaling in gastrointestinal malaise. The availability of robust, peer-reviewed behavioral data reduces experimental risk and facilitates data interpretation.

Chemical Biology and Tool Compound Development for the Endocannabinoid System

ARN272 serves as a critical chemical biology probe for distinguishing FLAT-mediated transport from other components of the endocannabinoid system. Its phthalazine scaffold and well-characterized structure-activity relationship [1] make it a valuable starting point for medicinal chemistry efforts aimed at developing next-generation FLAT inhibitors with improved drug-like properties. Procurement of ARN272 as a reference standard enables comparative studies with novel analogs in binding, cellular uptake, and in vivo assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.